![molecular formula C10H12ClN B121559 3-[(4-Chlorophenyl)methyl]azetidine CAS No. 606129-49-1](/img/structure/B121559.png)

3-[(4-Chlorophenyl)methyl]azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

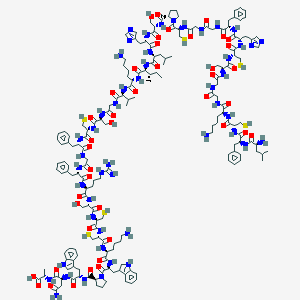

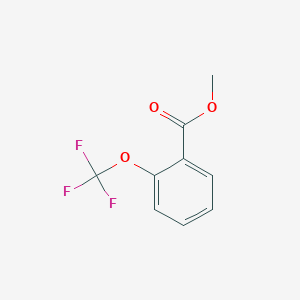

The compound "3-[(4-Chlorophenyl)methyl]azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring. Azetidines are a class of azaheterocycles that have been studied for their potential in various chemical reactions and biological activities. The presence of a chlorophenyl group in the compound suggests potential for unique reactivity and biological relevance.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the strain in the four-membered ring. A method for synthesizing 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which are then converted into beta-(mesyloxy) imines and further reacted to yield various azetidine derivatives . Another approach involves the condensation of perimidine-1-acetic acid hydrazide with aromatic aldehydes to form Schiff base derivatives, which are then cyclocondensed with chloro acetyl chloride to afford azetidin-2-ones . Additionally, azetidinone derivatives have been prepared by Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine .

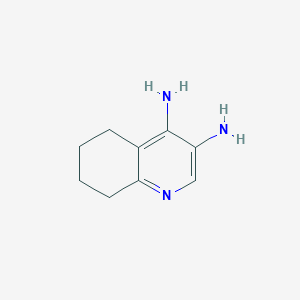

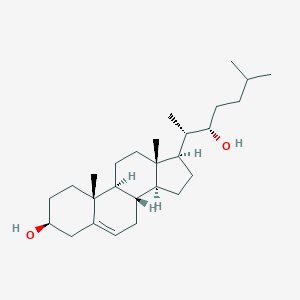

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and stability of the compounds. The structures of newly synthesized azetidine derivatives are typically confirmed using spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis . The presence of substituents on the azetidine ring, such as the chlorophenyl group, can further modify the electronic and steric properties of the molecule.

Chemical Reactions Analysis

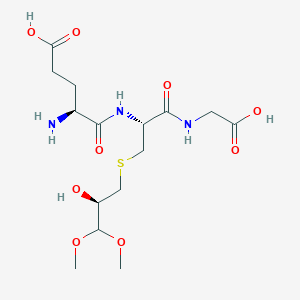

Azetidine and its derivatives participate in various chemical reactions. For instance, azetidine can polymerize under the influence of cationic initiators to form polymers containing amino functions . Dichloroazetidines can undergo ring contraction with sodium methoxide to form aziridines or react with sodium hydride in DMSO to yield aroylaziridines through the intermediacy of strained heterocyclic enamines known as 2-azetines . Additionally, azetinyl thiazolidine-2-thiones can be synthesized via diastereoselective addition of chlorotitanium enolates to O-methyl aldoximes, leading to beta-amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The ring strain in azetidines can lead to increased reactivity, making them useful intermediates in organic synthesis. The presence of substituents such as chlorophenyl groups can affect the compound's polarity, solubility, and boiling point. The chemical properties, such as reactivity towards nucleophiles or electrophiles, are also determined by the substituents attached to the azetidine ring. The biological activity of azetidine derivatives, including antibacterial and antifungal properties, has been evaluated, indicating potential applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Properties

The synthesis of azetidine derivatives, including those related to 3-[(4-Chlorophenyl)methyl]azetidine, has been extensively studied. For instance, Lie Ken Jie and Syed-rahmatullah (1992) explored the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters, characterizing their structures using nuclear magnetic resonance (NMR) and infrared spectral analyses (Lie Ken Jie & Syed-rahmatullah, 1992).

Rearrangement and Reactivity

Dejaegher et al. (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines and investigated their reactivity with bases, leading to various ring transformations and the formation of other compounds such as aziridines (Dejaegher, Mangelinckx, & de Kimpe, 2002).

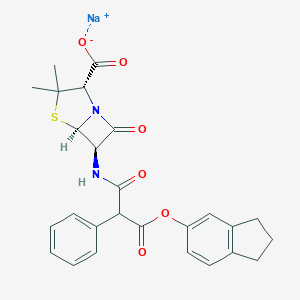

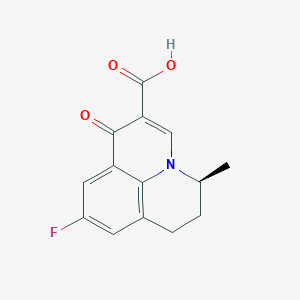

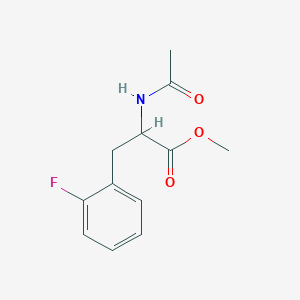

Applications in Antibacterial Agents

Frigola et al. (1995) synthesized a series of 7-azetidinylquinolones with varied substituents, including a 7-(3-amino-2-methyl-1-azetidinyl) moiety, to study their effects on antibacterial activity and in vivo efficacy (Frigola et al., 1995).

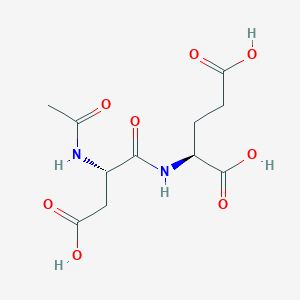

Metabotropic Glutamate Receptor Agonists

Manahan‐Vaughan and Reymann (1996) investigated the role of metabotropic glutamate receptors in the dentate gyrus of the rat, using trans-azetidine-2,4-dicarboxylic acid (ADA) to facilitate long-term potentiation (Manahan‐Vaughan & Reymann, 1996).

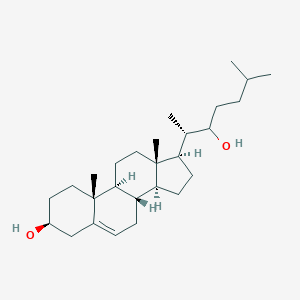

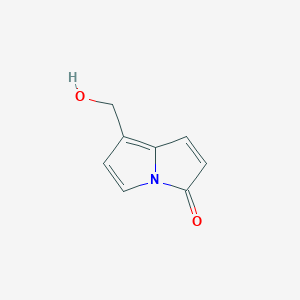

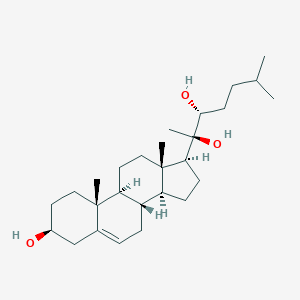

Cholesterol Inhibition Studies

Salman and Magtoof (2019) focused on the synthesis of a 3-(4-chlorophenyl) bicyclic azetidin-2-one and its potential as a cholesterol inhibitor in blood (Salman & Magtoof, 2019).

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOUVXKYESEICL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588386 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

606129-49-1 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)